PROTAC TG2 degrader-1

Targeted Protein Degradation PROTAC Binding Affinity Isothermal Titration Calorimetry

Researchers require validated tool compounds for TG2 degradation studies, but linker variations significantly alter ternary complex formation and degradation kinetics. PROTAC TG2 degrader-1 (compound 11) provides a VHL-based, PEG5-linked PROTAC with a characterized KD of 68.9 μM. - Validated in ovarian cancer cell lines: maximal degradation at 6 h (10-30 μM); proteasome- and VHL-dependent (MG132 block confirmed). - Functional readouts: inhibits cell migration and fibronectin adhesion (p < 0.05). - Includes negative controls (12, 13) and inactive stereoisomers for causal studies. - Immediate supply for preclinical metastasis and SAR research.

Molecular Formula C55H73N9O10S
Molecular Weight 1052.3 g/mol
Cat. No. B10856628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TG2 degrader-1
Molecular FormulaC55H73N9O10S
Molecular Weight1052.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C
InChIInChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1
InChIKeyMYUZJYLLOWISNU-WXTQVCCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC TG2 Degrader-1 Overview


PROTAC TG2 degrader-1 (compound 11) is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of tissue transglutaminase 2 (TG2) [1]. It consists of a TG2-binding warhead derived from the small-molecule inhibitor MT4, a PEG5 linker, and a VHL E3 ligase-recruiting moiety [2]. The compound exhibits a dissociation constant (KD) of 68.9 μM for TG2 and reduces intracellular TG2 levels in ovarian cancer cell lines in a proteasome-dependent manner [1]. Its chemical formula is C55H73N9O10S with a molecular weight of 1052.29 g/mol, and its CAS registry number is 3033465-55-0 .

Workflow VHL-based PROTAC for TG2 degradation studies
Model system Ovarian cancer cell line assays (OVCAR5, SKOV3)
Mechanism Proteasome- and VHL-dependent target engagement

Why Generic PROTACs Cannot Substitute TG2 Degrader-1


Substitution with alternative TG2-targeting PROTACs is not scientifically valid due to substantial differences in linker composition, binding affinity, and degradation kinetics. PROTAC TG2 degrader-1 (compound 11) incorporates a PEG5 linker and exhibits a KD of 68.9 μM, an 8.8-fold reduction in affinity relative to its parental warhead [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) uses a different linker configuration and displays a KD > 100 μM, reflecting a >12.8-fold loss of binding affinity [1]. These structural and biophysical distinctions directly influence ternary complex formation, cellular degradation efficiency, and functional outcomes in ovarian cancer models [1]. Replacing compound 11 with compound 7 or other TG2 degraders without corresponding linker optimization data would confound experimental interpretation and undermine the reproducibility of TG2-dependent phenotypic assays.

Different PROTAC linkers (PEG5 vs. PEG1) may shift ternary complex stability and degradation efficiency.
Over 10-fold affinity differences reported between degrader analogs; target engagement may not transfer directly.
Inactive stereoisomer controls are required; substitution without matched negative controls limits result interpretation.

PROTAC TG2 Degrader-1: Quantitative Comparative Evidence


Binding Affinity: Warhead vs. Degrader-2

PROTAC TG2 degrader-1 (compound 11) demonstrates a KD of 68.9 μM, representing an 8.8-fold decrease in binding affinity compared to the parental TG2-binding warhead MT4 (KD = 7.8 μM) [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) fails to exhibit dose-dependent saturation under identical conditions, indicating a KD > 100 μM and a >12.8-fold loss of affinity [1]. This direct head-to-head ITC comparison establishes that compound 11 retains superior target engagement relative to compound 7, despite the steric penalties imposed by VHL recruitment.

Binding affinity
Head-to-head
Target KD 68.9 μM (8.8-fold loss vs. warhead); comparator KD >100 μM (>12.8-fold loss)
Reported target engagement comparison supports degrader selection for cellular assays.
ITC with full-length TG2; review relative affinity penalty context.
Targeted Protein Degradation PROTAC Binding Affinity Isothermal Titration Calorimetry Ovarian Cancer

Degradation Kinetics in Ovarian Cancer Cells

PROTAC TG2 degrader-1 (compound 11) induces concentration-dependent TG2 degradation in OVCAR5 and SKOV3 ovarian cancer cells across a range of 0.1–30 μM, with maximal degradation observed at 6 hours post-treatment at higher concentrations (10 and 30 μM) [1]. Degradation is transient, with TG2 levels returning to near-baseline by 24 hours; however, repeated dosing every 6–8 hours sustains reduced TG2 levels at 24 hours [1]. In contrast, negative control compounds 12 and 13, which lack VHL-binding capability due to inverted C4 stereochemistry, induce no degradation at concentrations up to 10 μM [1].

Degradation kinetics
Head-to-head
Maximal TG2 reduction at 6 h (10–30 μM); transient; sustained with repeat dosing; negative controls inactive.
Supports time-resolved endpoint design; repeat-dosing protocol required for >6 h assays.
OVCAR5/SKOV3 Western blot; n=3.
PROTAC Degradation Kinetics Western Blot Quantification Ovarian Cancer Cell Lines Targeted Protein Degradation

Cell Migration and Adhesion Inhibition

PROTAC TG2 degrader-1 (compound 11) significantly inhibits the migration of OVCAR5 ovarian cancer cells in both wound-healing and transwell migration assays (p < 0.05) [1]. It also reduces cell adhesion to fibronectin in OVCAR5 and SKOV3 cells (p < 0.05) [1]. These functional effects are abrogated when cells are treated with the inactive negative control compounds 12 and 13, which do not affect migration or adhesion [1]. The magnitude of inhibition is comparable to that observed with PROTAC TG2 degrader-2 (compound 7) in the same assays [1].

Migration & adhesion
Head-to-head
Inhibition of migration and fibronectin adhesion (p < 0.05); inactive controls show no effect.
Reported endpoint response confirms degradation-dependent phenotypic change.
Wound-healing and transwell assays; comparator degrader showed comparable inhibition.
Cell Migration Assay Cell Adhesion Assay Ovarian Cancer Metastasis PROTAC Functional Validation

Proteasome and VHL Dependence

TG2 degradation induced by PROTAC TG2 degrader-1 (compound 11) is completely abrogated by co-treatment with the proteasome inhibitor MG132 in both OVCAR5 and SKOV3 cells [1]. Furthermore, competition with excess VHL ligand (VHL-L) prevents degradation, confirming that recruitment of the VHL E3 ligase is essential for activity [1]. Negative control compounds 12 and 13, which contain an inverted C4 stereocenter and cannot bind VHL, fail to induce TG2 degradation at concentrations up to 10 μM [1].

Mechanism validation
Head-to-head
Degradation blocked by MG132 and VHL-ligand competition; inactive stereoisomers fail to degrade.
Proteasome- and VHL-dependent mechanism confirmed; essential for assay interpretation.
OVCAR5/SKOV3 rescue assays; use VHL-L and MG132 controls.
Proteasome Inhibition VHL E3 Ligase Recruitment PROTAC Mechanism of Action MG132 Rescue

PEG5 Linker Confers Superior Binding Affinity

PROTAC TG2 degrader-1 (compound 11) contains a PEG5 linker, which confers a KD of 68.9 μM for TG2 [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) incorporates a PEG1 linker and exhibits a KD > 100 μM, representing a >12.8-fold loss of binding affinity relative to the parental warhead [1]. This class-level inference suggests that linker length and composition are critical determinants of ternary complex stability and degradation efficiency for VHL-based TG2 PROTACs; the PEG5 linker in compound 11 represents an optimized configuration within the series.

Linker SAR
Class-level inference
PEG5 linker (KD 68.9 μM) vs. PEG1 linker (KD >100 μM) suggests linker-length dependency.
Linker composition context may require independent validation; supports SAR study design.
Data from two compounds; verify in broader linker panel.
PROTAC Linker SAR PEG Linker Optimization Structure-Activity Relationship Ternary Complex Formation

PROTAC TG2 Degrader-1: Validated Applications


Acute TG2 Depletion for Functional Studies

PROTAC TG2 degrader-1 (compound 11) is optimally suited for experiments requiring acute, pharmacologically induced depletion of TG2 in ovarian cancer cell lines. Its degradation kinetics—maximal at 6 hours post-treatment at 10–30 μM—enable time-resolved studies of TG2-dependent processes such as cell adhesion, migration, and signaling [1]. For experiments exceeding 6 hours, repeated dosing every 6–8 hours sustains reduced TG2 levels [1]. Inclusion of negative control compounds 12 and 13 is essential to control for off-target effects [1].

TG2 Target Validation in Metastatic Ovarian Cancer

Compound 11 is validated for use in preclinical studies examining the role of TG2 in ovarian cancer metastasis. Its demonstrated ability to inhibit cell migration and adhesion to fibronectin (p < 0.05) [1] supports its application in wound-healing and transwell invasion assays. These functional readouts are directly relevant to metastatic dissemination and can be used to benchmark the efficacy of TG2 degradation against genetic knockdown approaches [1].

Mechanistic Studies of Proteasome and VHL Recruitment

PROTAC TG2 degrader-1 serves as a tool compound for dissecting the mechanistic requirements of VHL-based PROTACs. Its degradation is blocked by MG132 (proteasome inhibitor) and by excess VHL ligand competition [1], confirming proteasome- and VHL-dependence. Researchers can employ compound 11 alongside its inactive stereoisomers (12 and 13) to establish causal relationships between TG2 degradation and downstream phenotypes [1].

Linker Optimization SAR Studies

Compound 11's PEG5 linker and associated KD of 68.9 μM, compared to compound 7's PEG1 linker and KD > 100 μM [1], provide a quantitative framework for SAR studies examining linker length and composition in VHL-based PROTACs. This compound is suitable for inclusion in panels of TG2 degraders to interrogate how linker properties influence ternary complex stability, degradation efficiency, and cellular activity.

Application
Selection Property
Validation Focus
TG2 acute depletion studies
Degradation kinetics profile
Time-resolved endpoint monitoring; repeat-dosing protocol review
Ovarian cancer metastasis model
Cell migration and adhesion endpoint
Phenotypic assay reproducibility with matched controls
VHL/proteasome mechanism studies
VHL-dependence and proteasome requirement
Rescue assay verification (MG132, VHL-L competition)
PROTAC linker SAR research
Linker-length-dependent affinity context
Ternary complex stability assessment; broader linker panel verification

Technical Documentation Hub

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29 linked technical documents
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